molecular formula C11H20O2 B8742183 Cyclopentyl hexanoate CAS No. 5413-59-2

Cyclopentyl hexanoate

Cat. No. B8742183
CAS RN: 5413-59-2
M. Wt: 184.27 g/mol
InChI Key: SNGUFJCOYPVAOC-UHFFFAOYSA-N
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Description

Cyclopentyl hexanoate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5413-59-2

Product Name

Cyclopentyl hexanoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

cyclopentyl hexanoate

InChI

InChI=1S/C11H20O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h10H,2-9H2,1H3

InChI Key

SNGUFJCOYPVAOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Likewise, refluxing a toluene solution containing one equivalent of hexyl hexanoate, 2 equivalents of cyclohexanol and 1 mol % of the PNN complex 1 under argon atmosphere for 20 h resulted in 84% conversion of hexyl hexanoate as determined by GC analysis, with the exclusive formation of the ester cyclohexyl hexanoate in 83% yield (Table 8, entry 2). Notably, unlike the traditional transesterification methods, this reaction does not form an alcohol product; rather, an irreversible incorporation of both the acyl and alkoxo parts of the starting ester into the product ester takes place. While 2 equivalents of the alcohol with respect to the ester are sufficient, somewhat higher yields are obtained when 3 equivalents of alcohol were used. Thus, reaction of 3 equivalents of cyclohexanol with hexyl hexanoate resulted after 26 h in 96% conversion with 95% yield of cyclohexyl hexanoate, as observed by GC, and confirmed by GC-MS by comparison with an authentic sample (Table 8, entry 3). The pure product was isolated by evaporation of the solvent followed by passing through a basic alumina plug and analysis by NMR and GC-MS. Use of the PNP complexes 2 or 3 resulted after 20 h in 58% or 17% yield of cyclohexyl hexanoate, respectively. Studying the scope of this new reaction with regard to the secondary alcohol, reaction of hexyl hexanoate with cyclopentanol in the presence of 1 mol % 1 was carried out. After 26 h reflux in toluene, cyclopentyl hexanoate (70% yield) was formed, with 71% conversion of hexyl hexanoate (Table 8, entry 4). Similarly, upon reaction of hexyl hexanoate with excess of 1-phenylethanol, 50% conversion of hexyl hexanoate with the formation of 49% of the acylated product was observed (Table 8, entry 5). The lower conversion of the ester is a result of facile dehydrogenation of 1-phenylethanol to acetophenone (49%). Because of the expected easy dehydrogenation of the isopropyl alcohol to acetone, transesterification with this alcohol was performed in a closed vessel, to retard this dehydrogenation process. Thus, heating hexyl hexanoate with excess of isopropyl alcohol resulted after 19 h in 83% conversion of hexyl hexanoate with the formation of isopropyl hexanoate in 67% yield (entry 6). The reaction of hexyl hexanoate and 3-pentanol led to 91% conversion of the ester with formation of 3-pentyl hexanoate in 90% yield after 26 h reflux (entry 7).
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